Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
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Overview
Description
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a complex organic compound that belongs to the class of tetraazacyclododecanes. This compound is characterized by its multiple functional groups, including tert-butoxycarbonyl (Boc) protecting groups and ester functionalities. It is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with metal ions and its role as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate typically involves multiple steps:
Formation of the Tetraazacyclododecane Core: The initial step involves the cyclization of a linear tetraamine precursor to form the tetraazacyclododecane core. This is usually achieved through a condensation reaction under acidic conditions.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl (Boc) groups are introduced to protect the amine functionalities.
Esterification: The carboxylic acid groups are esterified with benzyl alcohol to form the dibenzyl ester. This step typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate undergoes several types of chemical reactions:
Hydrogenation: The benzyl ester groups can be hydrogenated to yield the corresponding carboxylic acids. This is typically done using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Complexation: The compound can form stable complexes with metal ions such as copper, nickel, and zinc, which is useful in coordination chemistry and catalysis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas
Complexation: Metal salts (e.g., copper sulfate, nickel chloride)
Major Products Formed
Deprotection: Free amines
Hydrogenation: Carboxylic acids
Complexation: Metal complexes
Scientific Research Applications
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Employed in the synthesis of peptide and protein analogs where the Boc group serves as a protecting group for amines.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals where precise control over functional group protection is required.
Mechanism of Action
The mechanism of action of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate primarily involves its role as a protecting group and ligand:
Protecting Group: The Boc groups protect amine functionalities during synthetic transformations, preventing unwanted side reactions.
Ligand: The compound can coordinate with metal ions, forming stable complexes that can act as catalysts or intermediates in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): Lacks the Boc and ester groups, making it less versatile in protecting group chemistry.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Contains carboxylic acid groups instead of esters, commonly used in radiopharmaceuticals.
4,10-Bis[(tert-butoxycarbonyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but without the dibenzyl ester groups.
Uniqueness
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its combination of Boc protecting groups and ester functionalities, which provide versatility in synthetic applications and the ability to form stable metal complexes.
Properties
Molecular Formula |
C36H52N4O8 |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
dibenzyl 4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C36H52N4O8/c1-35(2,3)47-31(41)25-37-17-21-39(33(43)45-27-29-13-9-7-10-14-29)23-19-38(26-32(42)48-36(4,5)6)20-24-40(22-18-37)34(44)46-28-30-15-11-8-12-16-30/h7-16H,17-28H2,1-6H3 |
InChI Key |
PTOCDYCQAODDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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